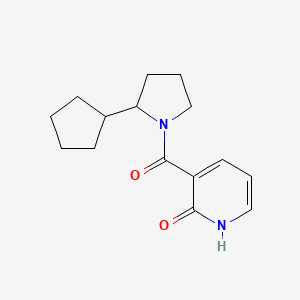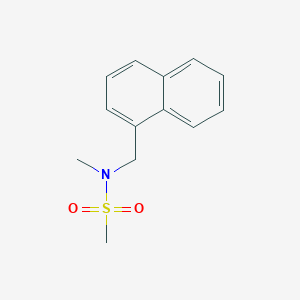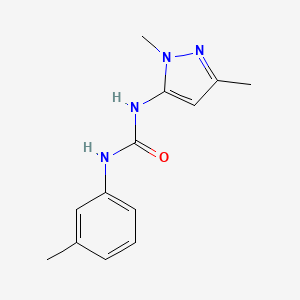
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide (THNPS) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THNPS belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide involves the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the activation of these pathways, which are involved in cell proliferation, survival, and inflammation. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide also targets specific proteins, such as COX-2 and MMP-9, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against neurodegeneration. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has also been found to modulate the expression of various genes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be easily synthesized and purified, making it readily available for research purposes. However, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
Several future directions can be pursued to further investigate the potential therapeutic applications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide. These include the development of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide derivatives with improved pharmacological properties, the investigation of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide in combination with other drugs for synergistic effects, and the exploration of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide in preclinical and clinical studies for various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide and its downstream signaling pathways.
In conclusion, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be synthesized by a simple method and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action and pharmacological properties of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide, and to explore its potential in clinical settings.
Synthesis Methods
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be synthesized by the reaction of 1,2,3,4-tetrahydronaphthalene with pyrazole-4-sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide. The yield of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In inflammation research, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative disease research, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-19(18,11-8-14-15-9-11)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,8-9,13,16H,3,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHGEJJIFJBALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)


![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)



![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)

![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)